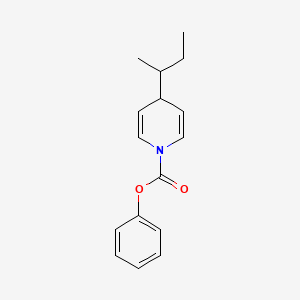
(Hexadecanoylamino)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexadecanoylamino)propanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of a hexadecanoylamino group attached to a propanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Hexadecanoylamino)propanedioic acid typically involves the reaction of hexadecanoyl chloride with propanedioic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (Hexadecanoylamino)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
(Hexadecanoylamino)propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Hexadecanoylamino)propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Propanedioic acid (Malonic acid): A simpler dicarboxylic acid with similar reactivity but lacking the hexadecanoylamino group.
Hexadecanoylaminoacetic acid: Another compound with a similar structure but differing in the position of the amino group.
Uniqueness: (Hexadecanoylamino)propanedioic acid is unique due to the presence of both a long-chain fatty acid moiety and a dicarboxylic acid backbone. This combination imparts distinct chemical properties and potential for diverse applications, setting it apart from simpler dicarboxylic acids and other related compounds.
Propriétés
Numéro CAS |
651312-90-2 |
|---|---|
Formule moléculaire |
C19H35NO5 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
2-(hexadecanoylamino)propanedioic acid |
InChI |
InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)20-17(18(22)23)19(24)25/h17H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25) |
Clé InChI |
BOZVBSRCXCNMPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)


![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)




![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)


